N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGJQXLNTJFDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylbenzofuran-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound’s molecular formula is with a molecular weight of approximately 325.81 g/mol. The structure includes a benzofuran moiety, which is known for its biological activity, particularly in the context of drug development.
Anticancer Activity
Research indicates that N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis (programmed cell death) in cancer cells and inhibit DNA synthesis, which is crucial for cancer proliferation.
- Case Study : A study evaluating similar benzofuran derivatives found that modifications to the benzene ring enhanced cytotoxicity against MCF-7 breast cancer cells. The most active derivative demonstrated an IC50 value of 5 µM, indicating strong potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities:
- Antibacterial Activity : Preliminary studies suggest that it can selectively inhibit Gram-positive bacteria such as Bacillus subtilis.
- Antifungal Activity : It has also demonstrated activity against Candida albicans, suggesting potential applications in treating fungal infections.
Table 1: Antimicrobial Activity Overview
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus subtilis | 20 |
| Compound B | Antifungal | Candida albicans | 15 |
| Compound C | Cytotoxic | MCF-7 (breast cancer) | 10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific modifications to the benzofuran structure can significantly influence biological activity. For instance, the presence of electron-donating groups on the benzene ring correlates with increased potency against cancer cells. This insight is crucial for designing more effective derivatives.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on ³⁵Cl NQR Frequencies
The ³⁵Cl NQR frequency is highly sensitive to electronic environments, making it a critical parameter for comparing chlorinated amides. Key findings from studies on analogous compounds include:
- Alkyl substituents (e.g., -CH₃) on the amide side chain lower ³⁵Cl NQR frequencies compared to unsubstituted analogs like N-(2-chlorophenyl)acetamide. This is attributed to electron-donating effects that reduce the electric field gradient at the chlorine nucleus .
- Aryl or chloro-substituted alkyl groups (e.g., -2-ClC₆H₄) increase frequencies due to electron-withdrawing effects, enhancing the electric field gradient .
For N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, the 3,5-dimethyl groups on the benzofuran core are alkyl substituents. Based on trends observed in N-(2-chlorophenyl)acetamide derivatives, these methyl groups likely reduce the ³⁵Cl NQR frequency relative to analogs with electron-withdrawing groups (e.g., chloro or aryl substituents) .
Structural Comparisons: Bond Lengths and Crystallography
Crystallographic studies of related amides reveal that side-chain substitution primarily affects the C(S)-C(O) bond length (where S denotes the substituent), with minimal impact on other bond lengths or angles. For example:
- N-(phenyl)-2-chloro-2-methylacetamide: Monoclinic crystal system (P2₁/c), C(S)-C(O) = ~1.52 Å .
- N-(phenyl)-2-chlorobenzamide : Tetragonal crystal system (P4₃), C(S)-C(O) = ~1.49 Å .
However, crystallization conditions (e.g., solvent, temperature) can obscure definitive trends .
Impact of Substituent Position and Type
- Positional isomerism : Moving the chlorine from the 2-position (as in the target compound) to the 2,6-positions (e.g., N-(2,6-dichlorophenyl)acetamide) increases steric and electronic effects, further lowering ³⁵Cl NQR frequencies .
- Heterocyclic vs. benzene cores : Replacing the benzofuran core with a benzene ring (e.g., N-(2-chlorophenyl)benzamide) reduces steric bulk but may diminish π-π stacking capabilities.
Implications and Limitations
The electronic and structural trends observed in analogous compounds suggest that this compound occupies a unique niche among chlorinated amides. Its alkyl-substituted benzofuran core likely confers moderate electron-donating effects and steric bulk, distinguishing it from aryl-substituted derivatives. However, direct experimental data on its NQR frequencies and crystal structure are needed to validate these predictions .
Biological Activity
N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. It has been tested against various cancer cell lines, including:
- Hepatocellular carcinoma (HePG2)
- Mammary gland breast cancer (MCF-7)
- Epithelioid carcinoma cervical cancer (HeLa)
- Human prostate cancer (PC3)
In one study, the compound demonstrated significant cytotoxicity against these cell lines with IC50 values ranging from 11 to 17 µM. Notably, it inhibited key signaling pathways involving PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM respectively, showcasing its potential as a targeted therapy .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Targeted Pathway | IC50 (nM) |
|---|---|---|---|
| HePG2 | 11 - 17 | PI3K | 2.21 |
| MCF-7 | Not specified | VEGFR-2 | 68 |
| HeLa | Not specified | - | - |
| PC3 | Not specified | - | - |
2. Antimicrobial Activity
The compound has also shown antimicrobial properties. In vitro studies indicate that benzofuran derivatives exhibit significant antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 µg/mL . The presence of hydroxyl groups at specific positions on the benzofuran structure appears crucial for maintaining this activity.
Table 2: Antimicrobial Activity Summary
| Strain | MIC (µg/mL) |
|---|---|
| Strain A | 0.78 |
| Strain B | 3.12 |
| Strain C | >6.25 |
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The chlorophenyl group enhances binding affinity to enzymes or receptors involved in cancer proliferation and survival pathways.
Key Mechanisms:
- Inhibition of PI3K and VEGFR-2 : These pathways are crucial for cancer cell growth and angiogenesis.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Study on HePG2 Cells : Demonstrated significant reduction in cell viability with an IC50 value indicative of strong anticancer potential.
- Antimicrobial Efficacy Against Bacterial Strains : Showed promising results in inhibiting bacterial growth, highlighting its potential as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are reported for N-(2-chlorophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide?
The compound can be synthesized via a nucleophilic acyl substitution reaction. A general method involves reacting 3,5-dimethyl-1-benzofuran-2-carbonyl chloride with 2-chloroaniline in dioxane under basic conditions (e.g., triethylamine). The product is precipitated, filtered, and recrystallized from ethanol/DMF mixtures, yielding ~75% purity. Structural analogs with similar benzofuran-carboxamide backbones have been synthesized using this approach, with characterization via melting point, NMR, and IR spectroscopy .
Q. How is the compound structurally characterized to confirm its identity and purity?
Key techniques include:
- 1H NMR and IR spectroscopy : To verify functional groups (e.g., amide C=O stretch at ~1708 cm⁻¹) and aromatic proton environments .
- X-ray crystallography : For precise bond-length analysis. Studies on analogs (e.g., N-(2-chlorophenyl)acetamide) reveal that alkyl/aryl substitutions on the benzofuran ring influence C(S)-C(O) bond lengths (1.48–1.52 Å) and lattice parameters (monoclinic or tetragonal systems) .
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its cytotoxicity?
In vitro cytotoxicity is evaluated using tumor cell lines (e.g., lymphoma NK/Ly cells) via MTT or similar assays. Non-cancerous cells (e.g., hepatocytes) are tested in parallel to assess selectivity. For example, thiazole analogs of this compound showed IC₅₀ values of 10–50 µM in tumor cells but no toxicity in normal cells .
Advanced Research Questions
Q. What mechanistic insights explain its selective cytotoxicity toward cancer cells?
The compound induces reactive oxygen species (ROS) generation in cancer cells, leading to lipid peroxidation and oxidative stress. Scavengers like N-acetylcysteine (NAC) reduce its cytotoxicity, confirming ROS-mediated apoptosis. Enzymatic assays (e.g., superoxide dismutase, catalase) reveal disrupted antioxidant defense systems in treated lymphoma cells .
Q. How do nanoparticle conjugates affect its pharmacokinetics and hepatotoxicity?
Polymeric nanoparticles (e.g., PEG-PN-Th1) improve tumor targeting but may exacerbate hepatotoxicity. In vivo studies in mice with grafted NK/Ly lymphoma monitor:
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
Discrepancies often arise from differences in bioavailability and metabolism. A combinatorial approach is recommended:
- In vitro : Dose-response curves with ROS scavengers to isolate mechanisms.
- In vivo : Pharmacokinetic studies (e.g., HPLC-MS) to measure plasma/tissue concentrations.
- Metabolite profiling : Identify active/toxic metabolites using LC-MS/MS .
Q. What experimental designs optimize its therapeutic index?
- Polymer conjugation : PEG-based carriers (e.g., poly(PEGMA-co-DMM)) enhance solubility and reduce systemic exposure. Biodistribution studies using radiolabeled compounds can validate tumor accumulation .
- Dose fractionation : Split dosing regimens in murine models mitigate hepatotoxicity while maintaining efficacy .
Q. How does substitution on the chlorophenyl ring influence electronic properties?
³⁵Cl NQR spectroscopy and crystallography show that electron-withdrawing groups (e.g., Cl, CF₃) increase resonance frequencies (e.g., 34.5–36.2 MHz for N-(2-chlorophenyl)acetamide). Alkyl groups reduce frequencies by ~2 MHz, altering charge distribution and hydrogen-bonding networks in the crystal lattice .
Methodological Tables
Table 1 : Key Structural Parameters from X-ray Crystallography (Analog Compounds)
| Compound | Crystal System | Bond Length C(S)-C(O) (Å) | Reference |
|---|---|---|---|
| N-(2-chlorophenyl)acetamide | Monoclinic | 1.48 | |
| N-(2,6-dichlorophenyl)benzamide | Tetragonal | 1.52 |
Table 2 : In Vitro Cytotoxicity of Analog Compounds (NK/Ly Lymphoma Cells)
| Compound | IC₅₀ (µM) | ROS Increase (Fold) | Reference |
|---|---|---|---|
| BF1 (thiazole analog) | 10 | 2.5 | |
| PEG-PN-Th1 conjugate | 5 | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
